![molecular formula C12H7Cl2N5O2 B2875790 4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole CAS No. 650592-12-4](/img/structure/B2875790.png)
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DNPI and is a derivative of imidazole. In
科学研究应用
DNPI has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DNPI has shown promising results as an anti-cancer agent. Studies have reported that DNPI inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPI has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, DNPI has been studied for its potential use as a herbicide. DNPI has been reported to inhibit the growth of weeds by inhibiting the activity of photosystem II. In material science, DNPI has been studied for its potential use as a building block for the synthesis of novel materials.
作用机制
The mechanism of action of DNPI is not fully understood. Studies have reported that DNPI inhibits the activity of certain enzymes, which leads to the inhibition of cell proliferation and induction of apoptosis. DNPI has also been reported to inhibit the activity of photosystem II, which leads to the inhibition of weed growth.
Biochemical and Physiological Effects:
DNPI has been reported to have several biochemical and physiological effects. In vitro studies have reported that DNPI inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPI has also been reported to inhibit the activity of photosystem II, which leads to the inhibition of weed growth. In vivo studies have reported that DNPI has low toxicity and is well-tolerated in animals.
实验室实验的优点和局限性
DNPI has several advantages for lab experiments. DNPI is easy to synthesize, and the yield is reported to be high. DNPI is also stable and can be stored for long periods without degradation. However, DNPI has some limitations for lab experiments. DNPI is insoluble in water, which makes it difficult to use in aqueous solutions. DNPI is also sensitive to light, which can lead to degradation.
未来方向
There are several future directions for the study of DNPI. In medicine, further studies are needed to determine the efficacy of DNPI as an anti-cancer agent and its potential use in the treatment of Alzheimer's disease. In agriculture, further studies are needed to determine the effectiveness of DNPI as a herbicide and its potential impact on the environment. In material science, further studies are needed to explore the use of DNPI as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, DNPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNPI has been studied for its potential use as an anti-cancer agent, herbicide, and building block for the synthesis of novel materials. Further studies are needed to determine the efficacy of DNPI in these fields and to explore its potential applications in other areas.
合成方法
The synthesis of DNPI involves the reaction of 4-nitro-1H-pyrazole-3-carbaldehyde with 4-(4,5-dichloroimidazol-1-yl)aniline in the presence of a base. The reaction proceeds through a condensation reaction to form DNPI. The yield of DNPI is reported to be high, and the purity can be obtained through recrystallization.
属性
IUPAC Name |
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-5-yl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O2/c13-11-12(14)18(6-15-11)8-3-1-7(2-4-8)10-9(19(20)21)5-16-17-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXHXKYRABYJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)[N+](=O)[O-])N3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-difluorobenzamide](/img/structure/B2875708.png)
![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2875709.png)
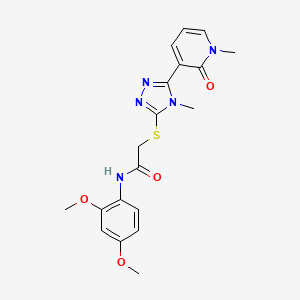
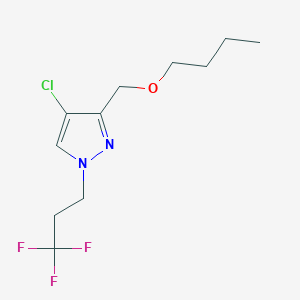
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)
![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)
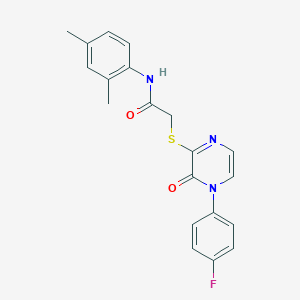
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)

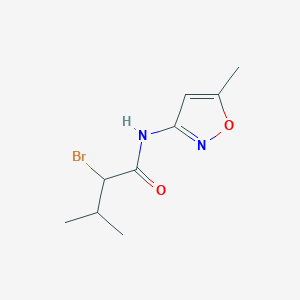


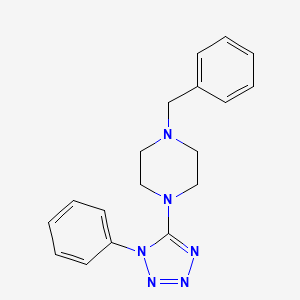
![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)